molecular formula C20H25N3O3 B2656214 N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380034-62-6

N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2656214
CAS RN: 2380034-62-6
M. Wt: 355.438
InChI Key: CPBZGFHSUDPTIS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as MP-10, is a promising compound in the field of scientific research. It belongs to the class of piperidine carboxamides and has been extensively studied for its potential applications in various fields. In

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on the dopamine and acetylcholine systems in the brain. MP-10 has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in cognitive function, memory, and motor control. MP-10 has also been shown to inhibit the activity of enzymes that break down dopamine and acetylcholine, thereby increasing their availability in the brain.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. MP-10 has also been shown to improve mitochondrial function, which is important for the energy production and survival of neurons.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield and purity. MP-10 is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MP-10 in lab experiments. Its solubility in water is limited, and it can be difficult to administer in vivo. MP-10 also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of MP-10. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a cognitive enhancer. MP-10 has been shown to improve cognitive function and memory in animal models, and further studies are needed to determine its potential as a nootropic. Additionally, further studies are needed to understand the exact mechanism of action of MP-10 and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methoxyphenylacetonitrile with 2-methyl-4-pyridinemethanol in the presence of a Lewis acid catalyst. The resulting product is then reacted with piperidine-1-carboxylic acid to obtain MP-10 in high yield and purity. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the process.

Scientific Research Applications

MP-10 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MP-10 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-15-12-17(9-10-21-15)26-14-16-6-5-11-23(13-16)20(24)22-18-7-3-4-8-19(18)25-2/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBZGFHSUDPTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

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